![molecular formula C17H24O5 B15199095 Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate](/img/structure/B15199095.png)
Diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Diethyl 4-ethoxyphenylethylmalonate can be synthesized through the alkylation of diethyl malonate with 4-ethoxyphenylethyl bromide in the presence of a strong base such as sodium ethoxide . The reaction typically proceeds via the formation of an enolate ion, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods: Industrial production of diethyl 4-ethoxyphenylethylmalonate follows similar synthetic routes but often involves optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 4-ethoxyphenylethylmalonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium ethoxide or potassium tert-butoxide are used to generate enolate ions for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted malonates depending on the alkylating agent used.
Aplicaciones Científicas De Investigación
Diethyl 4-ethoxyphenylethylmalonate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of diethyl 4-ethoxyphenylethylmalonate involves its role as a precursor in various chemical reactions. It acts as a nucleophile in substitution reactions, forming enolate ions that can attack electrophilic centers. This property makes it valuable in the synthesis of complex organic molecules .
Comparación Con Compuestos Similares
- Diethyl malonate
- Diethyl phenylethylmalonate
- Diethyl ethylmalonate
Comparison: Diethyl 4-ethoxyphenylethylmalonate is unique due to the presence of the 4-ethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other malonates. This makes it particularly useful in specific synthetic applications where the ethoxyphenyl group is desired .
Propiedades
Fórmula molecular |
C17H24O5 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
diethyl 2-[2-(4-ethoxyphenyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H24O5/c1-4-20-14-10-7-13(8-11-14)9-12-15(16(18)21-5-2)17(19)22-6-3/h7-8,10-11,15H,4-6,9,12H2,1-3H3 |
Clave InChI |
QFGTWMIKZFLUGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CCC(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


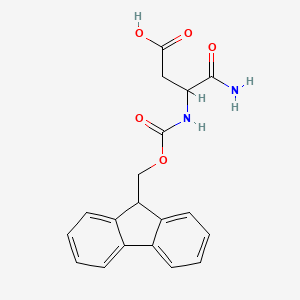
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
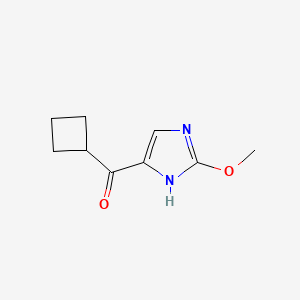
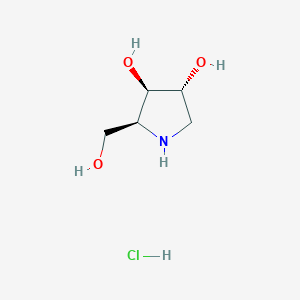
![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
![(3-([1,1'-Biphenyl]-4-yl)-4,5-dihydroisoxazol-5-yl)methanamine](/img/structure/B15199063.png)
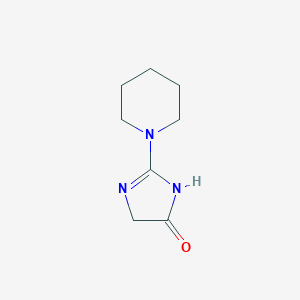
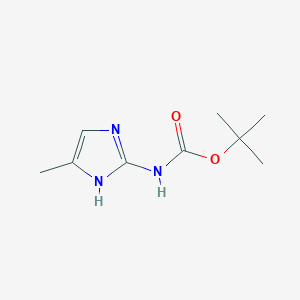
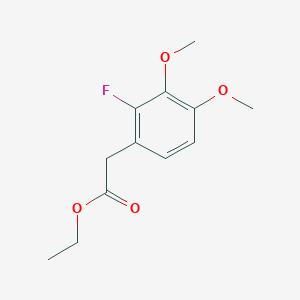
![6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
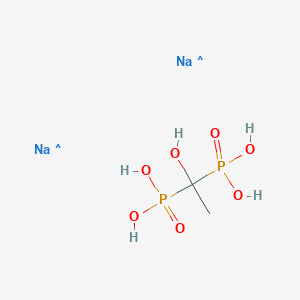
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride](/img/structure/B15199120.png)
